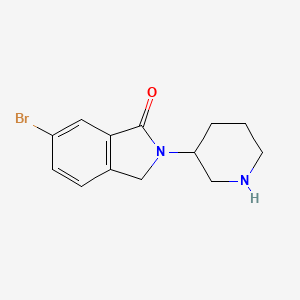

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Description

Contextual Significance of Isoindolin-1-one (B1195906) Scaffolds in Synthetic Chemistry

The isoindolin-1-one framework, a benzo-fused γ-lactam, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its prevalence in a wide array of biologically active compounds and natural products. nih.govresearchgate.net The rigid, bicyclic nature of the isoindolin-1-one scaffold provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.

The synthetic accessibility of the isoindolin-1-one core has been significantly advanced through various methodologies, including metal-catalyzed and metal-free approaches. nih.gov These synthetic routes often allow for a high degree of functionalization, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.gov The isoindolin-1-one scaffold is a key component in several clinically approved drugs, highlighting its therapeutic relevance. For instance, it forms the core of lenalidomide (B1683929), a drug used in the treatment of multiple myeloma. mdpi.com The compound 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is an analog of lenalidomide and is considered useful in PROTAC research. broadpharm.comchemicalbook.com

Table 1: Key Attributes of the Isoindolin-1-one Scaffold

| Attribute | Significance in Chemical Synthesis and Medicinal Chemistry |

| Structural Rigidity | Provides a defined spatial orientation for substituents, aiding in rational drug design. |

| Synthetic Versatility | Accessible through numerous synthetic routes, allowing for diverse functionalization. nih.govorganic-chemistry.org |

| Biological Activity | Core component of many bioactive molecules with a wide range of therapeutic applications. nih.govnih.govresearchgate.net |

| Privileged Scaffold | Frequently appears in successful drug candidates, indicating favorable pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net |

Advanced Perspectives on Piperidine (B6355638) Moieties as Key Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is the most common heterocycle found in FDA-approved pharmaceuticals. arizona.edu Its prevalence underscores its importance as a fundamental building block in drug design and discovery. nih.gov Piperidine derivatives are integral to a vast number of drugs and alkaloids, exhibiting a wide spectrum of biological activities. researchgate.net

The inclusion of a piperidine moiety can significantly influence a molecule's pharmacokinetic properties. It can enhance solubility, modulate lipophilicity, and provide a handle for further chemical modification. The nitrogen atom in the piperidine ring can act as a basic center, which is often important for interactions with biological targets and for improving oral bioavailability. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise positioning of substituents to optimize binding to target proteins. whiterose.ac.uk

Table 2: Role of the Piperidine Moiety in Drug Discovery

| Feature | Impact on Molecular Properties and Biological Activity |

| Prevalence in Drugs | The most frequently occurring heterocycle in FDA-approved drugs. arizona.edu |

| Pharmacokinetic Modulation | Can improve solubility, lipophilicity, and metabolic stability. enamine.net |

| Basic Center | The nitrogen atom can be crucial for target binding and bioavailability. |

| Structural Versatility | Can be readily substituted to create diverse chemical libraries for screening. researchgate.net |

| Therapeutic Applications | Found in drugs for a wide range of indications, including CNS disorders, cancer, and infectious diseases. arizona.eduresearchgate.net |

Strategic Importance of Bromo-Substituted Aromatic Systems in Chemical Synthesis

The presence of a bromine atom on the aromatic ring of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is of great strategic importance for further chemical synthesis. Aryl bromides are highly versatile intermediates in organic chemistry, primarily due to their utility in a variety of cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govresearchgate.net The bromine substituent on the isoindolin-1-one core serves as a reactive handle, allowing for the introduction of a wide range of other functional groups or molecular fragments. This capability is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

The regioselective introduction of bromine onto aromatic systems is a well-established area of synthetic chemistry, ensuring that bromo-substituted building blocks are readily accessible. nih.gov The reactivity of the carbon-bromine bond is intermediate between that of chlorides and iodides, offering a good balance of stability and reactivity for many synthetic applications.

Table 3: Synthetic Utility of Bromo-Substituted Aromatic Systems

| Reaction Type | Description | Significance in Synthesis |

| Suzuki Coupling | Palladium-catalyzed reaction of an aryl halide with an organoboron compound to form a C-C bond. researchgate.net | Enables the introduction of new aryl or alkyl groups. |

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. | A powerful method for C-C bond formation. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction of an aryl halide with an amine to form a C-N bond. | Allows for the synthesis of arylamines. |

| Sonogashira Coupling | Palladium-catalyzed reaction of an aryl halide with a terminal alkyne to form a C-C bond. | A reliable method for introducing alkyne functionalities. |

| Grignard Reagent Formation | Reaction with magnesium to form an organomagnesium compound. | Creates a nucleophilic carbon center for reaction with electrophiles. |

Structure

3D Structure

Properties

Molecular Formula |

C13H15BrN2O |

|---|---|

Molecular Weight |

295.17 g/mol |

IUPAC Name |

6-bromo-2-piperidin-3-yl-3H-isoindol-1-one |

InChI |

InChI=1S/C13H15BrN2O/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11/h3-4,6,11,15H,1-2,5,7-8H2 |

InChI Key |

CHSDGSHWTUEJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 2 Piperidin 3 Yl Isoindolin 1 One and Its Derivatives

Strategies for Isoindolin-1-one (B1195906) Core Construction

The isoindolin-1-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The development of efficient and versatile synthetic methods to construct this core structure is a significant area of focus in organic chemistry. This section will detail advanced synthetic methodologies for the construction of the isoindolin-1-one ring system, with a particular focus on modern catalytic and environmentally conscious approaches.

Cyclization Reactions for Isoindolin-1-one Ring Formation

The formation of the isoindolin-1-one ring is most commonly achieved through intramolecular cyclization reactions. A variety of strategies have been developed to facilitate this key ring-closing step, ranging from transition metal-catalyzed processes to catalyst-free, environmentally friendly methods.

Palladium catalysis has emerged as a powerful tool for the synthesis of isoindolinones, offering mild reaction conditions and high functional group tolerance. nih.gov One notable approach involves the palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation of 2-benzyl-N-mesylbenzamides. nih.gov This method is particularly advantageous as it does not require stoichiometric oxidants, with Pd/C acting as an efficient catalyst. nih.gov The process is believed to generate H2 as the only byproduct, highlighting its atom economy. nih.gov

Another significant palladium-catalyzed method is the aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. nih.gov This one-step approach is valued for its mild reaction conditions and the ease of product isolation. nih.gov The mechanism is thought to involve the palladium-catalyzed formation of o-amidocarboxylates, followed by a base-catalyzed cyclization. nih.gov The resulting isoindole-1,3-diones can be further functionalized, for instance, through Sonogashira or Suzuki coupling reactions, demonstrating the synthetic utility of this methodology. nih.gov

Table 1: Examples of Palladium-Catalyzed Isoindolinone Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosyl-protected benzamide 1a | 10 mol% Pd/C, 20 mol% KOAc | Isoindolinone 2a | 42 | nih.gov |

| o-Halobenzoate esters | Palladium catalyst, CO, primary amine | 2-Substituted isoindole-1,3-diones | Good | nih.gov |

| 2-Iodobenzamides | Polystyrene supported palladium nanoparticles, Oxalic acid | Phthalimides | - | researchgate.net |

| 2-Iodobenzylanilines | Polystyrene supported palladium nanoparticles, Oxalic acid | Isoindolin-1-ones | - | researchgate.net |

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netbaranlab.org This methodology has been effectively applied to the one-pot synthesis of 3-substituted isoindolin-1-ones from N'-benzyl-N,N-dimethylureas. nih.govnih.govrsc.org The reaction proceeds via lithiation of the N'-benzyl-N,N-dimethylurea with t-BuLi, followed by reaction with a variety of electrophiles to afford the corresponding 3-substituted isoindolin-1-ones in high yields. nih.govnih.govrsc.org This method offers a straightforward route to a range of substituted isoindolinones. nih.gov

The choice of the lithiating agent and reaction conditions is crucial for the success of this transformation. nih.gov It has been demonstrated that using t-BuLi in anhydrous THF at 0 °C provides optimal conditions for the lithiation and subsequent cyclization. nih.gov

Table 2: Synthesis of 3-Substituted Isoindolin-1-ones via Directed Lithiation

| N'-benzyl-N,N-dimethylurea Derivative | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)isoindolin-1-one | 85 | nih.gov |

| Unsubstituted | Acetone | 3-(1-Hydroxy-1-methylethyl)isoindolin-1-one | 82 | nih.gov |

| Unsubstituted | Iodine | 3-Iodoisoindolin-1-one | 75 | nih.gov |

| 4-Methoxy substituted | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-6-methoxyisoindolin-1-one | 88 | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. tcichemicals.commdpi.com This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. tcichemicals.combeilstein-journals.org

A notable example is the solid-phase multicomponent reaction for the synthesis of chiral 3-substituted isoindolinone derivatives. researchgate.netnih.gov In this approach, a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react in one pot to produce the desired products. researchgate.netnih.gov The use of microwave irradiation can further enhance the reaction efficiency, leading to good to excellent yields. researchgate.net The modularity of this reaction allows for the creation of diverse libraries of isoindolinone-based compounds. nih.gov The Ugi four-component reaction (Ugi-4CR) is another prominent MCR that has been widely used in the synthesis of various heterocyclic molecules. researchgate.net

Brønsted acid catalysis offers an alternative to transition metal-based methods for C-H functionalization. While direct application to 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one synthesis is not extensively detailed in the provided context, the principles can be applied to the construction of related heterocyclic systems. For instance, chiral Brønsted acids have been shown to catalyze the asymmetric dearomatization of phenol- and indole-tethered homopropargyl amines. nih.gov This process allows for the atom-economical synthesis of a variety of valuable fused polycyclic enones and indolines. nih.gov Such strategies, which involve the activation of C-H bonds under acidic conditions, represent a growing area of interest for the construction of complex molecular architectures.

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize waste and avoid the use of hazardous reagents. nih.gov Catalyst-free and environmentally conscious routes to isoindolinones are therefore highly desirable.

One such approach is the catalyst-free, one-pot synthesis of isoindolin-1-imine derivatives via a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound in water at room temperature. researchgate.net This method provides the corresponding products in excellent yields (90–98%) with easy purification. researchgate.net

Ultrasonic irradiation has also been employed as a green synthetic tool to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. nih.gov This method is characterized by its high efficiency, high yields, and tolerance of various functional groups. nih.gov The reaction can be performed on a multigram scale and can be extended to access other isoindolin-1-one motifs in a one-pot fashion. nih.gov

Table 3: Environmentally Conscious Syntheses of Isoindolinone Derivatives

| Method | Starting Materials | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catalyst-free MCR | 2-Cyanobenzaldehyde, amine, active methylene compound | Water, room temperature | Isoindolin-1-imine derivatives | 90-98 | researchgate.net |

| Ultrasonic-assisted synthesis | 3-Alkylidenephtalides, primary amines | Ultrasonic irradiation | 3-Hydroxyisoindolin-1-ones | Excellent | nih.gov |

Indium-Mediated Reductive Condensation Methodologies

A notable one-pot approach for the synthesis of isoindolin-1-ones involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde. semanticscholar.orgclockss.org This methodology is advantageous as it utilizes nitro compounds as a nitrogen source for the isoindolinone ring system. clockss.org The reaction proceeds in the presence of indium and acetic acid in a solvent such as toluene at reflux. semanticscholar.orgclockss.org Under these conditions, the nitroarene is reduced in situ to an aniline intermediate, which then couples with o-phthalaldehyde and subsequently cyclizes to form the isoindolin-1-one structure. clockss.org

This method offers a straightforward route to various substituted isoindolin-1-one derivatives. clockss.org The versatility of this reaction suggests its potential application for the synthesis of precursors to this compound, where a suitably substituted nitroarene could be employed.

| Reaction Component | Role/Description | Typical Conditions |

| Nitroarene | Starting material and nitrogen source for the isoindolinone core. | Varies based on desired substitution. |

| o-Phthalaldehyde | Provides the backbone for the isoindolinone structure. | Commercially available. |

| Indium | Mediates the reductive condensation. | Used in conjunction with an acid. |

| Acetic Acid | Promoter for the indium-mediated reduction. | Used as an additive. |

| Toluene | Solvent | Reaction is typically carried out at reflux temperature. |

Copper-Catalyzed Decarbonylative Sonogashira Coupling-Cyclization

A sonochemical approach utilizing a copper(I)-catalyzed decarbonylative Sonogashira coupling-cyclization strategy has been developed for the synthesis of 3-heteroarylmethylene isoindolin-1-ones. researchgate.net This method involves the cross-coupling of 2-iodobenzamides with heteroaryl alkynyl acids, followed by a 5-exo-dig heteroannulation in the same reaction vessel. researchgate.net The use of ultrasound irradiation facilitates a faster and milder reaction. researchgate.net While this specific methodology leads to 3-methyleneisoindolin-1-ones, the underlying principles of copper-catalyzed couplings are relevant in the broader context of isoindolinone synthesis.

Cobalt-Catalyzed Enantioselective C–H Carbonylation

An efficient method for the synthesis of chiral isoindolinones is through cobalt-catalyzed enantioselective C–H carbonylation. bohrium.comnih.govbohrium.com This technique utilizes an inexpensive and readily available cobalt(II) salt as the catalyst. bohrium.comnih.govbohrium.com The reaction can proceed through various mechanisms, including desymmetrization, kinetic resolution, and parallel kinetic resolution, to afford a wide array of chiral isoindolinones in good to excellent yields (up to 92%) and high enantioselectivities (up to 99% ee). bohrium.comnih.govbohrium.comresearchgate.net

The synthetic utility of this method has been demonstrated in the asymmetric synthesis of biologically active compounds. bohrium.comnih.govbohrium.com For instance, phenylglycinol derivatives can be used as substrates with picolinamide as a traceless directing group and diisopropyl azodicarboxylate (DIAD) as a "CO" surrogate to produce 3-hydroxymethyl isoindolinones with excellent regioselectivity and preservation of stereochemistry. acs.org

| Parameter | Description |

| Catalyst | Inexpensive and readily available Cobalt(II) salt. bohrium.comnih.govbohrium.com |

| Reaction Type | Enantioselective C–H carbonylation. bohrium.comnih.govbohrium.com |

| Key Features | Can proceed via desymmetrization, kinetic resolution, and parallel kinetic resolution. bohrium.comnih.govbohrium.com |

| Achieved Yields | Up to 92%. bohrium.comnih.govbohrium.com |

| Enantioselectivity | Up to 99% ee. bohrium.comnih.govbohrium.com |

Visible Light-Induced Denitrogenative Annulation Reactions

A sustainable and efficient method for isoindolinone synthesis involves the visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes. rsc.orgrsc.org This process is conducted under metal-free conditions, often using blue LED light irradiation in the presence of a base like N,N-diisopropylethylamine (DIPEA). rsc.orgrsc.org The reaction is believed to proceed through an electron donor-acceptor (EDA) complex formation between DIPEA and the 1,2,3-benzotriazin-4(3H)-one. rsc.orgrsc.org This method has been shown to be scalable and has been applied to the synthesis of an analogue of the anxiolytic drug pazinaclone. rsc.org

This approach is compatible with activated alkenes such as acrylonitrile, vinyl ketones, and acrylates, leading to good to high yields of the corresponding isoindolinones. rsc.orgrsc.org

Synthetic Approaches to the Piperidine (B6355638) Moiety

Piperidine Ring Formation from Precursors

The piperidine ring is a prevalent scaffold in many pharmaceutical compounds. chemrxiv.org Its synthesis from pyridine precursors is a common and efficient strategy.

Catalytic Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine and its derivatives is a direct and widely used method to produce piperidines. researchgate.net This transformation can be achieved using various catalytic systems under different conditions.

Heterogeneous catalysts such as platinum oxide (PtO2), palladium on carbon, and rhodium on carbon are commonly employed for the hydrogenation of pyridines. researchgate.net For instance, using PtO2 in glacial acetic acid under hydrogen pressure (50 to 70 bar) can effectively reduce substituted pyridines to their corresponding piperidine derivatives. researchgate.net Bimetallic catalysts have also been shown to be highly effective, with some systems achieving 99% conversion of pyridine to piperidine with 99% selectivity under relatively mild conditions (60°C, 70 atm H2). abo.fi

Homogeneous catalysts, particularly those based on iridium and rhodium, offer alternative approaches. An iridium(III)-catalyzed ionic hydrogenation has been reported to be robust and selective for a wide range of functionalized pyridines, tolerating sensitive groups like nitro, azido, and bromo moieties. chemrxiv.org Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source provides another route to piperidine derivatives. dicp.ac.cn Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure presents a more sustainable alternative to traditional high-pressure and high-temperature methods. nih.gov

| Catalyst System | Hydrogen Source | Key Features |

| Platinum Oxide (PtO2) | H2 gas | Effective for substituted pyridines in acidic media. researchgate.net |

| Bimetallic Nanoparticles | H2 gas | High conversion and selectivity under mild conditions. abo.fi |

| Iridium(III) Complex | Not specified | Tolerates a broad range of sensitive functional groups. chemrxiv.org |

| Rhodium Complex | Formic acid/triethylamine | Transfer hydrogenation of pyridinium salts. dicp.ac.cn |

| Carbon-supported Rhodium | Electrocatalysis | Operates at ambient temperature and pressure. nih.gov |

Intramolecular Cyclization Mechanisms for Piperidines

Intramolecular cyclization represents a powerful approach for constructing the piperidine ring from a linear precursor. This method involves a singular molecule containing both the nitrogen source (typically an amine) and a reactive site, which undergo a ring-forming reaction. The specific mechanism can vary significantly, offering chemists multiple pathways to access substituted piperidines with control over stereochemistry.

Key intramolecular cyclization strategies include:

Reductive Amination: A common pathway involves the cyclization of an amino-aldehyde or amino-ketone. An acyclic precursor containing a terminal amine and a carbonyl group at the 5-position relative to the amine can undergo spontaneous intramolecular imine (or enamine) formation, which is then reduced in situ to yield the piperidine ring.

Radical-Mediated Cyclization: This approach utilizes a radical initiator to generate a carbon-centered radical from a suitably functionalized linear substrate, such as an N-alkenyl amine derivative. The radical then attacks an internal acceptor, initiating the cyclization cascade to form the six-membered ring.

Alkene Cyclization (Hydroamination): In this metal-catalyzed process, an amine group is added across a double bond within the same molecule. For instance, a gold(I) complex can catalyze the oxidative amination of a non-activated alkene in a linear substrate to form the substituted piperidine.

Intramolecular aza-Michael Reactions: These reactions are a straightforward method for creating N-heterocycles. An amine nucleophile within a molecule attacks an α,β-unsaturated carbonyl system (a Michael acceptor) to form the C-N bond that closes the ring.

| Mechanism | Precursor Type | Key Transformation | Typical Catalysts/Reagents |

|---|---|---|---|

| Reductive Amination | Amino-aldehyde or Amino-ketone | Intramolecular iminium ion formation and subsequent reduction | NaBH(OAc)3, NaBH3CN, H2/Pd-C |

| Radical-Mediated Cyclization | N-alkenyl amine with radical initiator site | 6-endo-trig radical attack on an alkene | AIBN, Bu3SnH, Co(II) complexes |

| Intramolecular Hydroamination | Amino-alkene | Nucleophilic attack of amine onto a metal-activated alkene | Gold(I) or Palladium(II) catalysts |

| Intramolecular aza-Michael Reaction | Amine with tethered Michael acceptor | Conjugate addition of the amine to an α,β-unsaturated system | Organocatalysts or base catalysis |

Ring-Closure Reactions via Nucleophilic Substitution

Another fundamental strategy for piperidine ring formation is intramolecular nucleophilic substitution. This process typically involves a linear substrate containing a nucleophilic amine and an electrophilic carbon center, usually bearing a good leaving group (e.g., a halide or sulfonate ester). The reaction proceeds via an intramolecular SN2 mechanism, where the amine attacks the electrophilic carbon, displacing the leaving group and forming the final C-N bond that closes the ring.

A classic example is the cyclization of a 5-amino-1-halo-pentane derivative. Under basic conditions, the amine is deprotonated, enhancing its nucleophilicity and facilitating the ring-closing attack. A one-pot synthesis can be achieved from alkyl dihalides and primary amines through cyclocondensation, often accelerated by microwave irradiation. This method provides a direct and efficient route to the core piperidine structure.

Direct Incorporation of Substituted Piperidine Fragments

Instead of constructing the piperidine ring from acyclic precursors, a more convergent approach involves synthesizing the 3-aminopiperidine fragment separately and then attaching it to the isoindolinone core.

Condensation Reactions with Aminopiperidine Derivatives

The key step in assembling the final this compound structure is the condensation of a 6-bromoisoindolin-1-one precursor with a 3-aminopiperidine derivative. The most common precursor for the isoindolinone part is 6-bromophthalide (6-bromo-isobenzofuran-1(3H)-one).

The reaction mechanism involves the nucleophilic attack of the primary amine of 3-aminopiperidine on the electrophilic carbonyl carbon of the lactone (cyclic ester) in 6-bromophthalide. This attack opens the lactone ring to form an intermediate amide-alcohol. Subsequent intramolecular cyclization occurs through the dehydration (loss of a water molecule) of this intermediate, driven by heat and often aided by an acid or base catalyst, to form the stable five-membered lactam ring of the isoindolinone. This reaction forms the crucial C-N bond linking the two heterocyclic systems. The use of a protected 3-aminopiperidine (e.g., with a Boc or Cbz group on the piperidine nitrogen) can prevent side reactions, with the protecting group being removed in a final step.

Advanced Coupling and Functionalization Strategies for Target Compound Assembly

With the core structure of this compound assembled, the bromine atom at the 6-position serves as a versatile handle for further functionalization through carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation for Scaffold Linkage

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for creating C-C bonds, allowing for the introduction of a wide array of substituents onto the isoindolinone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Stille)

These reactions share a common catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the aryl bromide bond of the isoindolinone core. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov Each named reaction uses a different class of organometallic nucleophile, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. It is widely used due to the stability, low toxicity, and commercial availability of many boronic acids. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation. nih.govyonedalabs.com It has been successfully applied to couple various aryl and heteroaryl groups onto bromo-substituted heterocycles. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a base. organic-chemistry.org This method is particularly useful for synthesizing styrenyl and other vinyl-substituted isoindolinones. Research has demonstrated the feasibility of Heck alkenylation on the structurally similar 5-bromo-1,1,3,3-tetramethylisoindoline, indicating its applicability to the target scaffold. nih.govresearchgate.net

Negishi Reaction: This reaction employs an organozinc reagent as the nucleophile. wikipedia.org Organozinc compounds are highly reactive, often allowing the reaction to proceed under milder conditions than other coupling methods. The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. organic-chemistry.org

Stille Reaction: The Stille reaction utilizes an organotin (stannane) reagent. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. However, the high toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org

| Reaction Name | Organometallic Reagent (R-M) | Key Advantages | Common Disadvantages | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)2) | Low toxicity, high stability of reagents, commercially available, tolerates water. | Requires a base, potential for protodeboronation side reactions. | Pd(PPh3)4 or Pd(OAc)2/ligand, K2CO3 |

| Heck | Alkenes (R-CH=CH2) | Atom economical (no metallic waste from coupling partner). | Limited to alkene partners, regioselectivity can be an issue. | Pd(OAc)2, PPh3, Et3N |

| Negishi | Organozincs (R-ZnX) | High reactivity (milder conditions), excellent functional group tolerance. | Reagents are moisture and air-sensitive, requires anhydrous conditions. | Pd(PPh3)4 or Pd2(dba)3/ligand |

| Stille | Organostannanes (R-SnBu3) | Reagents are stable to air/moisture, neutral reaction conditions. | High toxicity of tin reagents and byproducts, difficult purification. | Pd(PPh3)4, LiCl (additive) |

Coupling of Brominated Aromatic Precursors

The construction of the 6-bromo-isoindolinone core frequently relies on the strategic coupling of brominated aromatic precursors. Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be powerful tools for the formation of the crucial aryl-nitrogen bond. wikipedia.org These methods offer a versatile and efficient route to N-substituted isoindolinones from readily available starting materials.

In a typical approach, a brominated phthalide or a related precursor is coupled with the desired amine, in this case, a piperidine derivative. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For instance, the use of sterically hindered phosphine ligands has been shown to enhance the efficiency of the Buchwald-Hartwig amination for a wide range of substrates. wikipedia.org

Copper-catalyzed methodologies provide a valuable alternative to palladium-based systems. Copper(I) iodide, in particular, has been utilized to catalyze the deformylative C-N coupling of isoindolinone-3-ols with formamides, which act as a synthetic equivalent of primary or secondary amines. youtube.com This approach allows for the introduction of the piperidinyl moiety at the C-3 position of the isoindolinone ring.

| Precursor 1 | Precursor 2 | Catalyst System | Reaction Type | Product | Reference |

| 2-Bromobenzaldehyde | Chiral Alkanolamines | Bis(triphenylphosphine)palladium(II) chloride | Diastereoselective Carbonylative Cyclization | Tricyclic Isoindolinones | knu.ac.kr |

| 2-Methylbenzamides | - | Copper catalyst with MnO2 oxidant | Intramolecular Benzylic C-H Amination | Isoindolinones | nih.gov |

| Aryl Halides | Amines | Palladium catalyst | Buchwald-Hartwig Amination | Aryl Amines | wikipedia.org |

| Isoindolinone-3-ols | Formamides | Copper(I) iodide | Deformylative C-N Coupling | C(3) Amino Substituted Isoindolinones | youtube.com |

Regio- and Stereoselective Synthetic Pathways

Achieving specific regio- and stereoisomers of this compound is paramount for understanding its structure-activity relationship. Researchers have developed various strategies to control the regiochemistry of the isoindolinone ring formation and the stereochemistry of the chiral center on the piperidine ring.

Enantioselective Catalysis (e.g., Chiral Phase Transfer, Palladium-Chiral Ligand Systems)

The asymmetric synthesis of chiral isoindolinones has been a significant focus, with enantioselective catalysis emerging as a powerful approach. chim.it Chiral phase-transfer catalysts (PTCs) and palladium complexes with chiral ligands have been successfully employed to induce chirality and produce enantioenriched isoindolinones.

Chiral Phase-Transfer Catalysis: This methodology utilizes chiral ammonium salts to facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. This approach has been applied to the asymmetric synthesis of 3-substituted isoindolinones through intramolecular aza-Michael reactions, yielding optically active products. researchgate.net The choice of the chiral catalyst, often derived from cinchona alkaloids, is crucial for achieving high enantioselectivity. nih.gov

Palladium-Chiral Ligand Systems: Palladium-catalyzed asymmetric synthesis has become a cornerstone of modern organic chemistry. chemistryviews.org The use of chiral phosphine ligands in conjunction with a palladium catalyst enables the enantioselective formation of C-N bonds, leading to chiral isoindolinones. acs.orgnih.gov For instance, a tandem aza-Heck/Suzuki cross-coupling reaction of O-phenyl hydroxamic ethers with arylboronic acids, catalyzed by a palladium complex with a chiral phosphoramidite ligand, has been developed to produce chiral isoindolinones with high enantioselectivity. acs.orgnih.govresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.orgnih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Phase-Transfer Catalysts (e.g., Cinchoninium salts) | Intramolecular aza-Michael reaction | Synthesis of optically active isoindolinones. | researchgate.net |

| Palladium with Chiral Phosphoramidite Ligands | Tandem aza-Heck/Suzuki cross-coupling | High enantioselectivity, mild reaction conditions, good functional group tolerance. | acs.orgnih.gov |

| Chiral Bifunctional Organocatalysts | Aldol-cyclization rearrangement | High yields and excellent enantioselectivities. | nih.gov |

Regio- and Stereoselective Cycloamination Processes

Regio- and stereoselective cycloamination reactions offer a direct and efficient route to the isoindolinone core. These processes involve the intramolecular cyclization of a suitably functionalized precursor, often containing both an amine and a carbonyl or a related functional group.

Palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with diamines is a notable example, affording tricyclic isoindolinones. researchgate.net The regioselectivity of the cyclization is directed by the position of the substituents on the aromatic ring. Furthermore, the diastereoselectivity of the reaction can be controlled by using chiral diamines, leading to the formation of specific stereoisomers. knu.ac.kr

Copper-catalyzed intramolecular benzylic C-H amination of 2-methylbenzamides represents another effective strategy for the synthesis of isoindolinones. nih.gov This method allows for the direct formation of the lactam ring through the activation of a C-H bond, offering a more atom-economical approach.

Strategic Halogenation and Subsequent Functional Group Interconversions

The bromo-substituent at the 6-position of the isoindolinone ring serves as a versatile handle for further functionalization. Strategic halogenation of the isoindoline precursor, followed by functional group interconversions, allows for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely employed for the functionalization of the bromo-isoindolinone core. The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the bromo-isoindolinone and a boronic acid or ester, introducing aryl or alkyl groups. researchgate.net The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon triple bond by reacting the bromo-isoindolinone with a terminal alkyne. nih.gov

These coupling reactions are generally tolerant of various functional groups and proceed with high efficiency, providing a powerful tool for the late-stage diversification of the this compound scaffold.

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Palladium catalyst | Aryl-substituted isoindolinones | researchgate.net |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst | Alkynyl-substituted isoindolinones | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the chemical shifts, coupling constants, and spatial relationships of the atoms within “6-Bromo-2-(piperidin-3-yl)isoindolin-1-one” using NMR techniques is crucial for its definitive structural confirmation. However, specific data for this compound is not available in the public domain. The following sections outline the standard NMR methodologies that would be applied for such a characterization.

One-Dimensional (1D) NMR Techniques (1H, 13C, 15N) for Chemical Shift and Coupling Analysis

For a complete structural assignment, 1D NMR spectra, including ¹H, ¹³C, and potentially ¹⁵N NMR, would be necessary.

¹H NMR: This technique would provide information on the number of different types of protons, their electronic environments (chemical shifts), and their connectivity to neighboring protons (spin-spin coupling). The spectrum would be expected to show distinct signals for the aromatic protons on the bromo-isoindolinone core, as well as the aliphatic protons of the piperidine (B6355638) ring and the methylene protons of the isoindolinone structure.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. Characteristic signals would be expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine atom showing a specific chemical shift), and the aliphatic carbons of the piperidine and isoindolinone rings.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms within the molecule—the amide nitrogen in the isoindolinone ring and the amine nitrogen in the piperidine ring.

No experimental data for the chemical shifts or coupling constants for "this compound" has been found in the available literature. Therefore, no data tables can be generated.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the signals from the 1D NMR spectra and to determine the complete three-dimensional structure of the molecule, a suite of 2D NMR experiments would be employed.

Homonuclear Correlation Spectroscopy (COSY, TOCSY)

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton-proton networks within the piperidine ring and identifying adjacent protons on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY would reveal correlations between all protons within a spin system, not just those that are directly coupled. This would be particularly useful for identifying all the protons belonging to the piperidine ring from a single cross-peak.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment would be used to correlate each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This technique would be essential for piecing together the different fragments of the molecule, for example, by showing correlations between the protons on the piperidine ring and the carbons of the isoindolinone core, thus confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Proximity Information

NOESY/ROESY: These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. They are critical for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the piperidine ring with respect to the isoindolinone moiety.

A thorough search of scientific databases did not yield any published 2D NMR data (COSY, TOCSY, HSQC, HMBC, NOESY, or ROESY) for "this compound."

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes between different molecules in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk This method is particularly valuable for assessing the purity of a sample without the need for physical separation, acting as a form of "NMR chromatography." manchester.ac.uk

In a DOSY experiment, a series of NMR spectra are acquired with varying pulsed field gradient strengths. The signal intensity of each peak attenuates at a rate proportional to the diffusion coefficient of the molecule to which it corresponds. manchester.ac.uk Larger molecules tend to diffuse more slowly through a solvent than smaller molecules, resulting in a slower signal decay. ucsb.edu The data is processed to generate a two-dimensional spectrum with chemical shifts on one axis and calculated diffusion coefficients on the other. All signals originating from the same molecule will share the same diffusion coefficient and thus align horizontally in the DOSY spectrum.

For a sample of this compound, DOSY analysis would be expected to show all proton signals corresponding to the isoindolinone and piperidine rings aligned at a single diffusion coefficient value. The presence of signals at different diffusion coefficient values would indicate impurities, such as residual starting materials, reagents, or side products, allowing for a rapid and non-destructive assessment of sample purity. scispace.com This technique is highly effective for resolving the components of complex mixtures, even when their signals severely overlap in a standard 1D NMR spectrum. researchgate.net

Pure Shift Spectroscopy for Enhanced Resolution

Standard ¹H NMR spectra of complex organic molecules like this compound can be challenging to interpret due to signal overlap, where multiple proton signals occupy a narrow chemical shift range, and complex splitting patterns (multiplets) caused by scalar (J) couplings. researchgate.net Pure shift NMR spectroscopy is an advanced technique designed to overcome this limitation by suppressing the effect of homonuclear couplings, effectively collapsing multiplet signals into singlets. nih.govnih.gov

This simplification dramatically enhances spectral resolution, allowing for the clear identification of individual proton chemical shifts that would otherwise be obscured within broad multiplets. researchgate.netyoutube.com Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) or band-selective pure shift methods can be employed. researchgate.net For this compound, the aromatic protons on the isoindolinone core and the multiple methylene protons on the piperidine ring would produce complex, overlapping signals in a conventional spectrum. A pure shift ¹H NMR experiment would resolve these into a series of sharp singlets, each corresponding to a unique proton environment, thereby facilitating unambiguous assignment and structural confirmation. youtube.com

Methodological Considerations for NMR Data Acquisition and Interpretation

Acquiring high-quality NMR data for structural elucidation requires careful consideration of experimental parameters. For this compound, a standard set of experiments would be essential for complete characterization.

¹H NMR: A standard one-dimensional proton NMR experiment is the starting point. Key parameters include an adequate number of scans for a good signal-to-noise ratio, a sufficient relaxation delay (e.g., 2.0 s) to ensure quantitative integration, and a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm). r-nmr.eu

¹³C NMR: A proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512 or more) is typically required. r-nmr.eu

2D Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H scalar coupling networks, helping to identify adjacent protons within the piperidine and isoindolinone rings. r-nmr.eu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the piperidine ring to the nitrogen of the isoindolinone core. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Proper data processing, including Fourier transformation, phase correction, and baseline correction, is critical for accurate interpretation. The combined analysis of these spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 parts per million). youtube.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. nih.gov Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound, with the molecular formula C₁₃H₁₃BrN₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a key identifier for the compound.

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique |

|---|---|---|

| C₁₃H₁₃BrN₂O₂ | 308.01602 | HRMS (e.g., TOF, Orbitrap) |

The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O. sisweb.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. core.ac.uk The LC system separates the target compound from any impurities, and the eluent is then introduced into the mass spectrometer. ulisboa.pt Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates the protonated molecular ion [M+H]⁺. scielo.br

For this compound, the expected protonated molecular ion would be observed at an m/z corresponding to its isotopic pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet separated by 2 Da, with nearly equal intensity.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Cleavage of the bond between the piperidine and isoindolinone moieties.

Ring-opening of the piperidine ring. scielo.brrsc.org

Loss of small neutral molecules like CO from the lactam ring. researchgate.net

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 309.0238 / 311.0218 | Protonated molecular ion doublet (⁷⁹Br / ⁸¹Br) |

| Fragment 1 | Variable | Ion corresponding to the protonated bromo-isoindolinone core |

| Fragment 2 | Variable | Ion corresponding to the protonated piperidine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions (transmittance valleys) at these wavenumbers. vscht.cz

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its structural features. The most prominent peaks would arise from the carbonyl group of the lactam, the aromatic ring, and the various C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3000-3100 | Aromatic C-H | Stretch | Medium-Weak |

| 2850-2960 | Aliphatic C-H (piperidine) | Stretch | Medium-Strong |

| 1680-1700 | Amide C=O (γ-lactam) | Stretch | Strong |

| 1600, 1475 | Aromatic C=C | Stretch | Medium |

| 1200-1350 | C-N | Stretch | Medium |

| 500-600 | C-Br | Stretch | Medium-Strong |

The strong absorption around 1680-1700 cm⁻¹ is highly characteristic of the carbonyl group within the five-membered lactam ring of the isoindolinone structure. researchgate.netlibretexts.org The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ helps to confirm the presence of both the aromatic ring and the saturated piperidine ring. libretexts.org

X-ray Crystallography Data for this compound Not Publicly Available

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound could not be located in the public domain.

As a result, the detailed research findings and data tables concerning its solid-state structural confirmation, as requested under the section "," cannot be provided at this time. Information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains unpublished or inaccessible through standard scientific data repositories.

While information exists for structurally related molecules, no direct crystallographic studies for this compound have been identified. The elucidation of its precise three-dimensional structure, molecular conformation, and intermolecular interactions in the solid state would require experimental single-crystal X-ray diffraction analysis.

Therefore, the subsection "3.4. X-ray Crystallography for Solid-State Structural Confirmation" cannot be completed with the required scientifically accurate data and tables.

Advanced Computational and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one, interacts with a biological target at the atomic level. These computational techniques are widely used in drug discovery to predict the binding affinity and mode of a ligand to a receptor.

In a study on a series of isoindolin-1-one (B1195906) derivatives as potential inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a protein implicated in gastric carcinoma, molecular docking and MD simulations were employed to elucidate their binding mechanisms. nih.gov While this study did not specifically include this compound, the findings for structurally related compounds offer valuable insights into how this molecule might interact with similar protein targets.

Molecular docking studies on these isoindolin-1-one derivatives revealed that they occupy the ATP-binding pocket of PI3Kγ. nih.gov The docking poses were validated by comparing the root-mean-square deviation (RMSD) of the docked conformation to a known crystal pose, with an RMSD between 2.0 and 3.0 Å considered an acceptable solution. nih.gov The primary interactions stabilizing the ligand-receptor complex were found to be hydrogen bonds with key residues in the binding site. nih.gov

Following molecular docking, MD simulations were performed to assess the stability of the predicted binding poses. These simulations, often run for nanoseconds, provide a dynamic picture of the protein-ligand complex. For the isoindolin-1-one derivatives, the ligand RMSD values were generally within the range of 1.0–3.0 Å, and the protein backbone RMSDs were between 2.0–4.5 Å, indicating stable binding within the active site. nih.gov

| Computational Method | Key Findings for Isoindolin-1-one Derivatives | Potential Application to this compound |

|---|---|---|

| Molecular Docking | Prediction of binding poses within the ATP-binding pocket of PI3Kγ. nih.gov | Identification of potential biological targets and prediction of its binding mode. |

| Molecular Dynamics Simulations | Assessment of the stability of the ligand-protein complex over time. nih.gov | Evaluation of the stability of its interaction with a target receptor. |

| Binding Free Energy Calculations | Calculation of the binding free energy to rank potential inhibitors. nih.gov | Estimation of its binding affinity to a biological target. |

Quantum Mechanics (QM) Calculations for Reaction Mechanism Elucidation and Regioselectivity Prediction

Quantum mechanics (QM) calculations are a powerful tool for investigating the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the prediction of regioselectivity. These calculations can model the electronic structure of molecules and transition states, providing a level of detail that is often inaccessible through experimental means alone. For a molecule like this compound, QM calculations could be instrumental in understanding its synthesis and reactivity.

Conformational Analysis via Computational Modeling

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. Computational modeling is an essential tool for performing conformational analysis, especially for flexible molecules like this compound, which has a flexible piperidine (B6355638) ring.

Various computational methods can be employed for conformational analysis. These range from faster, but less accurate, molecular mechanics methods to more computationally expensive, but more accurate, quantum mechanics calculations. A common strategy is to use a molecular mechanics force field to generate a large number of possible conformations, and then to use QM methods to refine the energies and geometries of the most stable conformers.

A study on the conformational analysis of a related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, utilized proton NMR spectroscopy and computational methods to determine its preferred conformation in solution. nih.gov This study revealed that the aromatic ring preferentially adopts an axial position, which was found to be crucial for its biological activity. nih.gov Similar computational approaches could be applied to this compound to determine the preferred orientation of the piperidine ring relative to the isoindolinone core, which could in turn influence its interaction with biological targets.

| Computational Software/Method | Application in Conformational Analysis |

|---|---|

| OMEGA | Generation of a diverse set of low-energy conformers. |

| HYPERCHEM | Molecular mechanics and quantum mechanics calculations for conformational analysis. |

| MOPAC | Semi-empirical quantum mechanics calculations for geometry optimization and energy calculation. |

Theoretical Elucidation of Reaction Mechanisms (e.g., Iodoaminocyclization, Cross-Coupling Pathways)

The synthesis of the isoindolin-1-one core often involves transition metal-catalyzed cross-coupling reactions. Theoretical studies can provide a deep understanding of the mechanisms of these complex reactions, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

While a specific theoretical elucidation of the iodoaminocyclization or cross-coupling pathways for the synthesis of this compound has not been reported, numerous studies have investigated the mechanisms of similar transformations. For instance, palladium-catalyzed cross-coupling reactions are commonly used to form C-C and C-N bonds in the synthesis of isoindolin-1-one derivatives. researchgate.net A theoretical study of such a reaction would typically involve calculating the energies of the species involved in the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These calculations can help to identify the rate-determining step of the reaction and to understand the role of the ligand and other additives.

A study on the synthesis of 3-substituted isoindolin-1-ones utilized a tandem desilylation, cross-coupling, and hydroamidation sequence. rsc.org While this work was experimental, theoretical calculations could be used to model the reaction pathway and to explain the observed product distribution. For the bromo-substituted isoindolinone, the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at the 6-position. mdpi.com Theoretical studies could be employed to predict the feasibility and outcome of such reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Bromination of isoindolinone precursors using agents like N-bromosuccinimide (NBS) is a common strategy. Optimization involves factorial design to test variables (temperature, solvent, stoichiometry). Orthogonal experimental design (e.g., Taguchi methods) systematically evaluates factors to minimize experimental runs while maximizing yield and purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and how can data discrepancies be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are essential. For resolving ambiguities (e.g., piperidine ring conformation), variable-temperature NMR and NOESY experiments differentiate axial/equatorial substituents. X-ray crystallography provides definitive structural confirmation. Discrepancies between calculated/observed spectra necessitate re-examining solvent effects or tautomeric equilibria .

Q. What protocols ensure compound stability during storage and experimental use?

- Methodological Answer : Stability studies should employ accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC-MS to monitor decomposition products. Store lyophilized samples at -20°C under inert gas to prevent oxidation or hydrolysis. Stability data should be analyzed via Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict biological activity, and what experimental validation is required?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with kinase targets. Free-energy perturbation (FEP) calculations refine affinity predictions. Validate via in vitro kinase inhibition assays (IC₅₀ determination) and cellular apoptosis studies. Cross-reference computational predictions with experimental dose-response curves to refine models .

Q. What strategies address contradictory results in enzyme inhibition studies?

- Methodological Answer : Contradictions may arise from assay interference (e.g., compound aggregation). Use orthogonal assays (fluorescence polarization vs. calorimetry) and include control experiments (e.g., detergent screening). Statistical rigor (e.g., Grubbs’ test for outliers) and adherence to standardized protocols (e.g., NIH Assay Guidance) improve reproducibility .

Q. How can synthetic byproducts be characterized, and what mechanistic insights do they provide?

- Methodological Answer : LC-MS and preparative HPLC isolate byproducts. Mechanistic studies (isotopic labeling, DFT calculations) identify intermediates in bromination or ring-closure steps. Compare reaction profiles under varying conditions (e.g., radical vs. electrophilic bromination) to map pathways .

Q. What experimental designs optimize pharmacokinetic properties without compromising activity?

- Methodological Answer : Employ QSAR models to correlate logP, polar surface area, and metabolic stability with bioavailability. Use hepatocyte microsomal assays to assess CYP450-mediated degradation. Structural modifications (e.g., piperidine N-methylation) balance lipophilicity and solubility, validated via parallel artificial membrane permeability assays (PAMPA) .

Data Analysis and Theoretical Frameworks

Q. How should researchers statistically analyze dose-response data with non-linear behavior?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For heteroscedastic data, apply weighted least squares or robust regression methods .

Q. What theoretical frameworks guide the interpretation of structure-activity relationships (SAR)?

- Methodological Answer : Hammond’s postulate links transition-state stabilization to substituent effects. Frontier molecular orbital (FMO) theory explains electronic interactions in binding pockets. Correlate SAR with molecular dynamics (MD) simulations to visualize protein-ligand dynamics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.